Prostanozol
Overview
Description
Scientific Research Applications
Metabolic Analysis
Research focused on the metabolic analysis of Prostanozol has led to the identification of various metabolites in human urine. Studies using techniques like LC/ESI/MS and GC/TOF-MS have successfully separated and detected these metabolites. This research is crucial in understanding the metabolic pathways and transformations of this compound in the human body. For example, Yum, Paeng, and Kim (2011) identified new metabolites of this compound that had not been discovered previously (Yum, Paeng, & Kim, 2011).
Metabolism in Alternative Models
Geldof et al. (2016) conducted a study using human liver microsomes and a chimeric mouse model to examine the metabolism of this compound. This research is significant for understanding the metabolism of designer steroids like this compound in the absence of human volunteers. The study identified twenty-four metabolites of this compound, contributing valuable insights into its metabolic pathways (Geldof et al., 2016).
Research on this compound Analogs and Related Compounds
There are several studies focusing on compounds related to this compound, such as prostacyclin and its analogs. These studies highlight the applications of these compounds in various medical conditions. For instance, research on prostanoids and their role in pulmonary arterial hypertension (PAH) has been documented. Strauss and Edelman (2007) explored the therapeutic applications of prostanoids like epoprostenol in treating PAH (Strauss & Edelman, 2007). Similarly, Gomberg-Maitland and Olschewski (2008) discussed the use of prostacyclin therapies in PAH treatment, emphasizing their vasodilatory and anti-inflammatory properties (Gomberg-Maitland & Olschewski, 2008).
Prostanoids in Disease Pathogenesis and Treatment
Research has also delved into the role of prostanoids in disease pathogenesis and treatment. Mikhailidis, Jeremy, and Dandona (1987) reviewed the synthesis and function of prostanoids in urinary bladder diseases, suggesting their potential therapeutic applications (Mikhailidis, Jeremy, & Dandona, 1987). Narumiya, Sugimoto, and Ushikubi (1999) provided an overview of prostanoid receptors, which could help in understanding the roles of this compound and its analogs in various physiological and pathological conditions (Narumiya, Sugimoto, & Ushikubi, 1999).
Properties
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O2/c1-24-11-10-20-18(19(24)8-9-22(24)29-23-5-3-4-12-28-23)7-6-17-13-21-16(15-26-27-21)14-25(17,20)2/h15,17-20,22-23H,3-14H2,1-2H3,(H,26,27)/t17-,18-,19-,20-,22-,23?,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJAMJZFPDQSEW-KOTDIDPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=C(C5)NN=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(CC6=C(C5)NN=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152178 | |
Record name | Prostanozol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186001-41-1 | |
Record name | Prostanozol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186001411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostanozol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROSTANOZOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNU1579M5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.